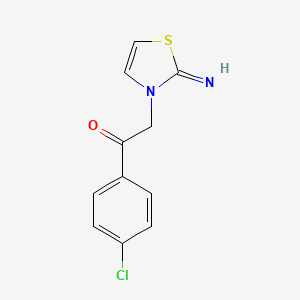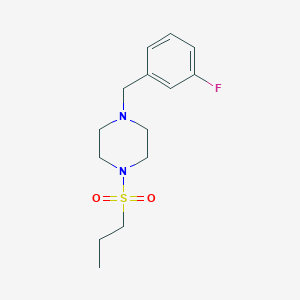![molecular formula C15H25N3 B10884520 1-Cyclopentyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine](/img/structure/B10884520.png)
1-Cyclopentyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is a chemical compound with the molecular formula C17H27N3O4 It is known for its unique structure, which includes a cyclopentyl group, a piperazine ring, and a pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine typically involves the reaction of cyclopentylamine with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be incorporated to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or pyrrole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents.
Substitution: Halogens, nucleophiles; conditionsvarying depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
1-Cyclopentyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopentyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine ethanedioate: A similar compound with an additional ethanedioate group.
1-Cyclopentyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate: Another derivative with an oxalate group.
Uniqueness
1-Cyclopentyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C15H25N3 |
|---|---|
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
1-cyclopentyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine |
InChI |
InChI=1S/C15H25N3/c1-16-8-4-7-15(16)13-17-9-11-18(12-10-17)14-5-2-3-6-14/h4,7-8,14H,2-3,5-6,9-13H2,1H3 |
Clé InChI |
BAQSTIOKISNDDM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1CN2CCN(CC2)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chlorophenyl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10884445.png)

![(3,4-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884460.png)


![{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(phenyl)methanone](/img/structure/B10884476.png)


![N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]piperidin-4-amine](/img/structure/B10884513.png)
![3,3'-Ethane-1,2-diylbis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)](/img/structure/B10884514.png)

![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanamide](/img/structure/B10884522.png)
![2-{4-[1-(4-Ethylbenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10884527.png)
![ethyl 2-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10884535.png)
